Methylidenepropanedial

Atmospheric Chemistry Indoor Air Quality Secondary Organic Aerosol

Methylidenepropanedial (2-methylidenepropanedial, methylenemalonaldehyde, MMA), with the molecular formula C4H4O2 and a molecular weight of 84.07 g/mol, is a cross-conjugated dialdehyde featuring two formyl groups connected via an exocyclic methylene bridge. Unlike simple saturated dialdehydes such as malonaldehyde (MDA) or glyoxal, the compound possesses an electrophilic, conjugated π-system that underpins its distinct reactivity profile.

Molecular Formula C4H4O2
Molecular Weight 84.07 g/mol
CAS No. 81711-27-5
Cat. No. B14422451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylidenepropanedial
CAS81711-27-5
Molecular FormulaC4H4O2
Molecular Weight84.07 g/mol
Structural Identifiers
SMILESC=C(C=O)C=O
InChIInChI=1S/C4H4O2/c1-4(2-5)3-6/h2-3H,1H2
InChIKeyIWHVMOHFIZRNDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylidenepropanedial (CAS 81711-27-5): A Cross-Conjugated Dialdehyde for Atmospheric Chemistry and Advanced Organic Synthesis


Methylidenepropanedial (2-methylidenepropanedial, methylenemalonaldehyde, MMA), with the molecular formula C4H4O2 and a molecular weight of 84.07 g/mol, is a cross-conjugated dialdehyde featuring two formyl groups connected via an exocyclic methylene bridge . Unlike simple saturated dialdehydes such as malonaldehyde (MDA) or glyoxal, the compound possesses an electrophilic, conjugated π-system that underpins its distinct reactivity profile [1]. It is primarily encountered as a proposed carbonyl product of α-pinene ozonolysis, enabling its use as a specific tracer in indoor and atmospheric chemistry studies [2]. Its methylenemalonaldehyde fragment also serves as a key building block in the synthesis of redox-active [3]- and [4]-dendralenes [3].

Why Methylidenepropanedial Cannot Be Substituted by Simpler Dialdehydes: Structural and Reactivity Distinctions


Simple dialdehydes like malonaldehyde (MDA), glyoxal, or methyl glyoxal cannot replicate the unique properties of methylidenepropanedial because they lack its defining cross-conjugated methylene bridge between the two carbonyl groups [1]. This structural feature creates a distinct electrophilic frontier molecular orbital landscape that gives rise to 'extremely high reactivity and instability' as confirmed by ab initio calculations at the 3-21G, 4-31G, and 6-31G levels [1]. Furthermore, methylidenepropanedial exhibits a solvent- and cation-dependent conformational equilibrium between planar and twisted formyl arrangements—a behavior not observed in MDA, which is dominated by intramolecular hydrogen bonding in its enol form [2]. Critically, in atmospheric chemistry applications, methylidenepropanedial is a specific proposed ozonolysis product of α-pinene, while glyoxal and methyl glyoxal are non-specific, ubiquitous products common to multiple terpene systems, making generic substitution analytically invalid [3].

Quantitative Differentiation Evidence for Methylidenepropanedial: A Comparator-Based Guide for Scientific Selection


Terpene Ozonolysis Product Specificity: Methylidenepropanedial as a Unique α-Pinene Marker vs. Common Dicarbonyls

In a controlled denuder/filter apparatus study of terpene ozonolysis by Wells (2012), methylidenepropanedial was identified as a proposed carbonyl product exclusively from α-pinene ozonolysis, whereas glyoxal, methyl glyoxal, and 4-oxopentanal were observed as products from multiple terpene precursors including α-pinene, limonene, and α-terpineol [1]. This precursor-product specificity enables the use of methylidenepropanedial as a selective tracer for α-pinene-derived secondary organic aerosol (SOA), which the common dicarbonyls cannot provide due to their multi-source origin [1].

Atmospheric Chemistry Indoor Air Quality Secondary Organic Aerosol

Conformational Dynamics and Metal Complexation: Quantitative NMR Spin-Spin Coupling Evidence

Laatikainen and Král (1985) quantitatively characterized the conformational equilibrium of the methylenemalonaldehyde fragment using temperature- and solvent-dependent spin-spin coupling constants. The four-bond aldehyde proton coupling 4J(CHO,CHO) was measured as 0.44 Hz in non-polar cyclohexane (twisted, non-planar conformation) and 3.66(10) Hz in the presence of Mg(ClO4)2 in CD3CN (planar, metal-complexed conformation). The three-bond coupling 3J(CHO,CHO) in the complexed form was 4.645(10) Hz [1]. This wide dynamic range in coupling constants is specific to the methylenemalonaldehyde system and is not observed in malonaldehyde, which is conformationally restricted by intramolecular hydrogen bonding [1].

Conformational Analysis NMR Spectroscopy Supramolecular Chemistry

Electrophilic Reactivity: Frontier Electron Theory Rationalization of Enhanced Instability Relative to Saturated Dialdehydes

Tuppurainen and Laatikainen (1993) performed ab initio molecular orbital calculations on methylenemalonaldehyde (MMA) at the 3-21G, 4-31G, and 6-31G levels, with supplementary semiempirical AM1 and MMP2 calculations. The study concluded that the 'cis,trans conformation is the most stable and that the 90-degree rotation of the formyl group demands energy of about 20-25 kJ mol⁻¹' [1]. The authors explicitly rationalized the 'extremely high reactivity and instability of MMA' using frontier electron theory, attributing it to the unique cross-conjugated electronic structure. This is in contrast to malonaldehyde, where the dominant enol form with intramolecular hydrogen bonding provides greater stabilization [1].

Computational Chemistry Reactivity Prediction Electrophilic Addition

Redox-Active Dendralene Synthesis: Methylidenepropanedial as a Key Precursor to Multi-Stage Redox Systems

Coffin et al. (1993) demonstrated that methylidenepropanedial-derived [3]- and [4]-dendralenes, functionalized with 1,3-dithiole groups, undergo reversible multi-stage redox reactions as shown by cyclic voltammetry, yielding tri-cation and tetra-cation species respectively [1]. The X-ray crystal structure of a [3]-dendralene derivative was also reported. Further work by Bryce et al. (2000) confirmed that these dendralenes function as 'strong π-electron donors, which give rise to dication, radical trication or tetracation species' [2]. Malonaldehyde cannot serve as a direct precursor to analogous redox-active dendralenes due to its lack of the exocyclic methylene bridge required for cross-conjugation [1].

Organic Electronics Redox Chemistry Dendralene Synthesis

Nucleophilic Addition Selectivity: 1,2- vs 1,4-Addition Pathways in Arylmethylenemalonaldehydes

Dvořák and Arnold (1987) demonstrated distinct nucleophilic addition regiochemistry for arylmethylenemalonaldehydes: reaction with tributylphosphine and tertiary amines gives compounds of dipolar structure, while reaction with primary and secondary amines leads to 1,4-addition products [1]. This divergent reactivity, governed by the nucleophile type, is a consequence of the cross-conjugated methylenemalonaldehyde core. In contrast, malonaldehyde derivatives primarily undergo aldol-type condensation or 1,2-addition without this dichotomous pathway [2]. The substitution of malonaldehyde 'entailed a considerable decrease of its initially high reactivity' [2], confirming that the methylenemalonaldehyde structure preserves high reactivity while enabling regiodivergent control.

Organic Synthesis Regioselectivity Michael Addition

Crystal Structure Comparison: Monosubstituted vs. Disubstituted Methylenemalonaldehydes Show Distinct Bond Length Alterations

Pakkanen et al. (1987) determined the crystal and molecular structures of three substituted methylenemalonaldehydes (I–III) by X-ray crystallography and correlated the results with solution NMR conformations [1]. The study revealed that 'the spatial arrangement of the monosubstituted derivative I differs significantly from that of the disubstituted methylenemalonaldehydes II and III, not only in the solid state conformation of the malonaldehyde fragment but also in the length of the ethylenic C=C double bond and in its distortion' [1]. This demonstrates that the methylenemalonaldehyde core undergoes measurable geometric perturbations depending on the substitution pattern, a structurally characterized property that is not observed in simple dialdehydes.

X-ray Crystallography Structural Chemistry Bond Length Analysis

Optimal Research and Application Scenarios for Methylidenepropanedial Procurement


Source-Specific Tracer for α-Pinene Secondary Organic Aerosol (SOA) in Indoor and Outdoor Air Quality Studies

Methylidenepropanedial is the only dicarbonyl product proposed to be exclusively formed from α-pinene ozonolysis, whereas glyoxal and methyl glyoxal are common products of multiple terpene precursors. Researchers investigating terpene-derived indoor air chemistry or outdoor SOA formation should prioritize this compound as an analytical standard for GC/MS-based source apportionment. The PFBHA derivatization protocol described by Wells (2012) enables its specific detection in both gas and particulate phases, providing unambiguous attribution of α-pinene contributions to total carbonyl loading [1].

Building Block for Redox-Active [3]- and [4]-Dendralenes in Organic Electronics Research

For materials chemistry groups developing organic electronic materials, methylidenepropanedial provides the essential cross-conjugated methylene bridge required to construct [3]- and [4]-dendralene architectures. These dendralenes have been demonstrated by cyclic voltammetry to undergo reversible multi-stage redox to tri- and tetra-cation species, and their crystal structures have been solved by X-ray diffraction. No alternative dialdehyde precursor can replicate this dendralene-forming capability, making methylidenepropanedial the sole entry point to this class of multi-redox π-donor systems [2].

Model Compound for Conformational and Metal-Complexation NMR Studies

The methylenemalonaldehyde fragment exhibits a uniquely wide dynamic range in its 4J(CHO,CHO) coupling constant (0.44 Hz to 3.66 Hz) as a function of solvent polarity and metal cation complexation. Research groups studying entropically controlled flexible molecular systems or metal cation sensing should select methylidenepropanedial or its aryl-substituted derivatives as model substrates. The quantitative NMR parameters established by Laatikainen and Král provide a validated framework for studying host-guest complexation thermodynamics [3].

Precursor for Regiodivergent Synthesis of 1,4-Dihydropyridines and Heterocyclic Scaffolds

The ability of arylmethylenemalonaldehydes to undergo tunable 1,2- vs. 1,4-nucleophilic addition depending on the nucleophile type enables synthetic chemists to access diverse heterocyclic products, including 1,4-dihydropyridines of potential pharmacological interest. This regiodivergent reactivity is not achievable with simple dialdehydes like MDA, which predominantly follow aldol-type pathways. Procurement of methylidenepropanedial is thus justified for diversity-oriented synthesis libraries where skeletal complexity is a key objective [4].

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